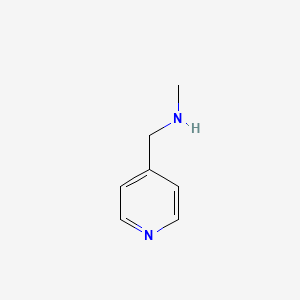

N-methyl-1-(pyridin-4-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66533. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-pyridin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-8-6-7-2-4-9-5-3-7/h2-5,8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBWGFKLIBQQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220000 | |

| Record name | N-Methylpyridine-4-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-44-4 | |

| Record name | N-Methyl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpyridine-4-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6971-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylpyridine-4-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyridine-4-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPYRIDINE-4-METHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FAF6FN2L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectral Analysis of N-methyl-1-(pyridin-4-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N-methyl-1-(pyridin-4-yl)methanamine (CAS No: 6971-44-4), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of publicly accessible, complete experimental spectral datasets for this specific molecule, this document combines data from structurally similar compounds, established spectral databases, and predictive analysis based on fundamental principles of spectroscopy. The information herein is intended to serve as a robust reference for the characterization and analysis of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a mono-substituted pyridine derivative with a molecular formula of C₇H₁₀N₂ and a molecular weight of 122.17 g/mol .[1][2][3] Its structure consists of a pyridine ring substituted at the 4-position with a methylaminomethyl group. The key structural features amenable to spectroscopic analysis are the aromatic pyridine ring, the secondary amine, and the methylene and methyl groups.

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework.

-

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present.

-

Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, confirming the compound's identity.

Predicted and Analogous Spectral Data

The following tables summarize the anticipated and analogous spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons, the N-H proton of the secondary amine, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring. Data from the closely related compound, 4-(aminomethyl)pyridine, is provided as a reference.[4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyridine H-2, H-6 | ~8.5-8.6 | Doublet | 2H | Protons adjacent to the ring nitrogen are the most deshielded. |

| Pyridine H-3, H-5 | ~7.2-7.3 | Doublet | 2H | |

| Methylene (-CH₂-) | ~3.8-3.9 | Singlet | 2H | |

| N-Methyl (-CH₃) | ~2.4-2.5 | Singlet | 3H | |

| Amine (-NH-) | Variable (Broad) | Singlet | 1H | Chemical shift is concentration and solvent dependent. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display signals for the four distinct carbon environments in the pyridine ring, as well as the methylene and methyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine C-4 | ~149-150 | Quaternary carbon, attached to the side chain. |

| Pyridine C-2, C-6 | ~149-150 | Carbons adjacent to the nitrogen. |

| Pyridine C-3, C-5 | ~122-124 | |

| Methylene (-CH₂-) | ~55-57 | |

| N-Methyl (-CH₃) | ~35-37 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3500 | N-H Stretch (Secondary Amine) | Medium |

| 3000 - 3100 | C-H Stretch (Aromatic) | Medium |

| 2800 - 3000 | C-H Stretch (Aliphatic) | Medium |

| ~1600 | C=C and C=N Stretch (Pyridine Ring) | Strong |

| 1400 - 1500 | C-H Bend (Aliphatic) | Medium |

| 1000 - 1200 | C-N Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and information about the fragmentation of the molecule.

| m/z | Assignment | Notes |

| 122 | [M]⁺ | Molecular ion peak. |

| 107 | [M - CH₃]⁺ | Loss of a methyl group. |

| 93 | [M - C₂H₅N]⁺ | Fragmentation of the side chain. |

| 78 | [C₅H₄N]⁺ | Pyridyl fragment. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A wider spectral width (e.g., 0 to 200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. Electron Ionization (EI) is suitable for this relatively volatile and stable compound. Electrospray Ionization (ESI) can also be used.

-

Data Acquisition: The sample is introduced into the ion source. For EI, the molecules are bombarded with a high-energy electron beam. The resulting ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion.

Workflow and Pathway Visualizations

The following diagrams, created using Graphviz, illustrate the logical workflow for spectral analysis and a potential signaling pathway context for this class of compounds.

References

A Technical Guide to the Physicochemical Properties of 4-(Methylaminomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 4-(Methylaminomethyl)pyridine, a pyridine derivative of interest in various chemical and pharmaceutical research contexts. The information is presented to support laboratory work and computational modeling, with a focus on clarity, experimental reproducibility, and structured data.

Core Physicochemical Data

The fundamental physicochemical properties of 4-(Methylaminomethyl)pyridine are summarized in the table below. These values are essential for predicting the compound's behavior in various solvents and biological systems, designing synthetic routes, and developing analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molecular Weight | 108.14 g/mol | [1] |

| Melting Point | 124-125 °C | [2] |

| Boiling Point | 100 °C / 0.1 mmHg | [2] |

| pKa | Data not available¹ | |

| Solubility | Soluble in water, acetone, ethanol, ether, and benzene. | [3] |

| Appearance | Solid | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and expansion of physicochemical data. Below are methodologies for determining key properties such as pKa and solubility, adapted from standard laboratory procedures.

The acid dissociation constant (pKa) is a crucial parameter for understanding the ionization state of a compound at different pH levels. Potentiometric titration is a widely used and reliable method for its determination.

Objective: To determine the pKa value(s) of 4-(Methylaminomethyl)pyridine by monitoring pH changes upon the addition of a titrant.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a 1 mM solution of 4-(Methylaminomethyl)pyridine in deionized water.

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.

-

-

Calibration of pH Meter: Calibrate the pH meter using standard buffers at pH 4, 7, and 10 to ensure accurate measurements.

-

Titration Procedure:

-

Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.

-

Add KCl solution to achieve a final concentration of 0.15 M.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to remove dissolved CO₂ and create an inert atmosphere.

-

Begin titration by adding small, precise increments of the 0.1 M NaOH solution.

-

Record the pH value after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units per minute).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Identify the inflection point(s) on the curve. The pH at the half-equivalence point, where half of the compound has been neutralized, corresponds to the pKa.

-

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the quantitative solubility of 4-(Methylaminomethyl)pyridine in water at a controlled temperature.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid 4-(Methylaminomethyl)pyridine to a known volume of deionized water in a sealed flask. This ensures that a saturated solution is formed.

-

-

Equilibration:

-

Agitate the flask in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered aliquot with a suitable solvent.

-

Determine the concentration of 4-(Methylaminomethyl)pyridine in the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound at the specified temperature.

-

Visualizations

Diagrams are provided to illustrate key experimental workflows, enhancing the understanding of the methodologies described.

References

- 1. 4-(Methylamino)pyridine | C6H8N2 | CID 123098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-甲氨基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 5. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 6. Human Metabolome Database: Showing metabocard for 4-Methylpyridine (HMDB0302405) [hmdb.ca]

An In-depth Technical Guide to N-methyl-1-(pyridin-4-yl)methanamine (CAS 6971-44-4)

Abstract: This document provides a comprehensive technical overview of N-methyl-1-(pyridin-4-yl)methanamine, CAS 6971-44-4, a key building block in medicinal chemistry and synthetic organic chemistry. It is intended for researchers, scientists, and drug development professionals. The guide covers the core physicochemical properties, spectroscopic profile, a representative synthetic protocol, and its applications in research. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.

Core Properties and Identification

This compound is a pyridine derivative classified as a secondary amine. Its structure, featuring a pyridine ring linked to a methylaminomethyl group, makes it a valuable intermediate for introducing a pyridyl-methyl scaffold into larger molecules. This moiety is of significant interest in drug discovery for its potential to engage in various biological interactions.

Physicochemical Properties

The key physical and chemical properties of the compound are summarized below.[1][2][3][4]

| Property | Value |

| CAS Number | 6971-44-4 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol [1][3][4] |

| Physical Form | Liquid[1][3] |

| Boiling Point | 200 °C at 760 mmHg[1] |

| Flash Point | 75 °C[1] |

| Purity | Typically ≥95-98%[1][3][5] |

| Storage Conditions | 2-8°C, keep in dark place, under inert atmosphere[1][5] |

| IUPAC Name | This compound[4] |

| Common Synonyms | 4-(Methylaminomethyl)pyridine, N-Methylpyridine-4-methylamine[2][3][4] |

Spectroscopic Profile

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Pyridine Protons: Two sets of doublets in the aromatic region (approx. δ 7.2-8.5 ppm). - Methylene Protons (-CH₂-) : A singlet (approx. δ 3.7-3.9 ppm). - Methyl Protons (-CH₃) : A singlet (approx. δ 2.4-2.5 ppm). - Amine Proton (-NH-) : A broad singlet, chemical shift can vary. |

| ¹³C NMR | - Pyridine Carbons: Signals in the aromatic region (approx. δ 120-150 ppm). - Methylene Carbon (-CH₂-) : A signal in the aliphatic region (approx. δ 55-60 ppm). - Methyl Carbon (-CH₃) : A signal in the aliphatic region (approx. δ 35-40 ppm). |

| FT-IR (Infrared) | - N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹. - C-H Stretch (Aromatic) : Bands above 3000 cm⁻¹. - C-H Stretch (Aliphatic) : Bands below 3000 cm⁻¹. - C=N and C=C Stretch (Pyridine Ring) : Sharp bands in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion [M]⁺: Expected at m/z = 122. - Major Fragments: Fragmentation is expected to occur via cleavage of the C-C bond adjacent to the pyridine ring or the C-N bond, leading to characteristic fragments. |

Synthesis and Reactivity

The most direct and common synthesis of this compound involves the nucleophilic substitution of a suitable starting material with methylamine.

Proposed Synthetic Pathway

A viable synthetic route starts from 4-(chloromethyl)pyridine hydrochloride and methylamine.[1] The reaction involves the displacement of the chloride by the methylamine nucleophile. A base is required to neutralize the hydrochloride salt and the HCl generated during the reaction.

Caption: Proposed synthesis via nucleophilic substitution.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound.

Materials:

-

4-(Chloromethyl)pyridine hydrochloride

-

Methylamine (e.g., 40% solution in water or gas)

-

Potassium carbonate (K₂CO₃) or another suitable base[1]

-

Anhydrous acetonitrile or a similar polar aprotic solvent

-

Diethyl ether[1]

-

Anhydrous sodium sulfate (Na₂SO₄)[1]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-(chloromethyl)pyridine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile.

-

Addition of Amine: To the stirred suspension, add a solution of methylamine (1.2-1.5 eq) dropwise at room temperature. If using methylamine gas, it can be bubbled through the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the residue in diethyl ether and wash with a small amount of water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development

This compound is not typically used as a final active pharmaceutical ingredient (API) but serves as a crucial intermediate or scaffold in the synthesis of more complex, biologically active molecules.[6][7] Its structure provides a key pharmacophore that can be elaborated upon to target various biological systems.

The secondary amine provides a reactive handle for derivatization through N-acylation or N-alkylation, while the pyridine ring can participate in hydrogen bonding, π-stacking, and metal coordination within enzyme active sites or receptor binding pockets.

A notable application is in the development of kinase inhibitors. For instance, derivatives of N-(pyridin-4-ylmethyl)aniline have been designed and investigated as potential inhibitors of the Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, a key target in anti-angiogenic cancer therapy.[8]

Caption: Role as a building block in drug discovery.

Standard Experimental Workflow

The general workflow for the synthesis and characterization of this compound and its derivatives follows standard organic chemistry laboratory practices.

Caption: General workflow for synthesis and analysis.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Harmful/Irritant | GHS07 | Warning | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

References

- 1. This compound | 6971-44-4 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6971-44-4|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

structure elucidation of N-methyl-1-(pyridin-4-yl)methanamine

An In-depth Technical Guide to the Structure Elucidation of N-methyl-1-(pyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development.[1][2] As a secondary amine containing a pyridine ring, it serves as a versatile building block for the synthesis of more complex molecules with potential pharmacological activity.[3] Accurate structural elucidation is a critical first step in its characterization, ensuring purity, confirming identity, and forming the basis for further research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 6971-44-4 | [4][5] |

| Molecular Formula | C₇H₁₀N₂ | [4][5][6] |

| Molecular Weight | 122.17 g/mol | [4][5][6] |

| Appearance | Liquid | [6] |

| SMILES | CNCC1=CC=NC=C1 | [4] |

| InChI Key | DNBWGFKLIBQQSL-UHFFFAOYSA-N | [4][6] |

General Workflow for Structure Elucidation

The process of elucidating the structure of a novel or synthesized small molecule like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyridin-4-ylmethanamine | 3731-53-1 | FP142396 | Biosynth [biosynth.com]

- 4. N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6971-44-4 [m.chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

Biological Activity of N-methyl-1-(pyridin-4-yl)methanamine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-methyl-1-(pyridin-4-yl)methanamine derivatives and related pyridine-containing compounds. The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives have shown a wide array of pharmacological effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this area.

Quantitative Biological Activity Data

The biological activities of various this compound derivatives and analogous pyridine compounds are summarized below. These compounds have been investigated for their potential as anticancer, antimalarial, and enzyme-inhibiting agents.

| Compound Class | Target/Assay | Organism/Cell Line | Activity Metric | Value | Reference |

| Pyridine Derivatives | Plasmodium berghei (in vivo) | Mice | % Inhibition (50 µmol/kg) | 80 - 91% | [1] |

| Pyridine Derivative (2g) | Plasmodium falciparum RKL9 (in vitro) | - | IC50 | 0.0402 µM | [1] |

| Pyridine and Pyrimidine Derivatives | EGFRWT and EGFRT790M Inhibition | MCF7, HEPG2, HEP2, HCT116, Caco2, H460, FaDu, Vero | IC50 | 3.6 - 12.5 µg/mL | [2] |

| 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives | Antiproliferative Activity | HepG2, HCT116 | IC50 | Low micromolar concentrations | [3] |

| 5-Aminomethyl-4-aryl-pyridines | DPP-4 Inhibition | - | IC50 | Nanomolar range | [4] |

| Chlorinated Pyridine Carbonitrile Derivative | Antifungal Activity | Candida albicans (CANDAL 03) | Activity | Equivalent to miconazole | [5] |

| Chlorinated Pyridine Carbonitrile Derivative | Antifungal Activity | Candida albicans 6647 (clinical isolate) | Activity | Equivalent to clotrimazole | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vivo Antimalarial Activity: 4-Day Suppressive Test

This protocol is used to evaluate the in vivo antimalarial activity of test compounds against Plasmodium berghei in mice.

-

Animal Model: Swiss albino mice are used.

-

Infection: Mice are inoculated intraperitoneally with P. berghei.

-

Compound Administration: The test compounds are administered orally or parenterally at a specific dose (e.g., 50 µmol/kg) for four consecutive days, starting on the day of infection.

-

Parasitemia Determination: On the fifth day, blood smears are prepared from the tail blood of the mice, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average percentage of parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of parasite multiplication inhibition.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, HCT116) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]

Enzyme Inhibition Assay: DPP-4 Inhibition

This assay is used to determine the inhibitory activity of compounds against the dipeptidyl peptidase-4 (DPP-4) enzyme.

-

Reaction Mixture: The assay is typically performed in a 96-well plate containing the DPP-4 enzyme, a chromogenic substrate (e.g., Gly-Pro-pNA), and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C).

-

Signal Detection: The cleavage of the chromogenic substrate by DPP-4 results in a colored product, and the increase in absorbance is monitored over time using a microplate reader at a specific wavelength (e.g., 405 nm).

-

Data Analysis: The rate of the reaction is determined, and the IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[4]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Caption: EGFR signaling pathway and its inhibition by pyridine derivatives.

References

- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

An In-depth Technical Guide to the Solubility of N-methyl-1-(pyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-methyl-1-(pyridin-4-yl)methanamine, a compound of interest in chemical synthesis and pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a summary of its known physicochemical properties and presents a generalized experimental protocol for determining its solubility. This guide is intended to serve as a foundational resource for researchers working with this compound, offering a framework for its characterization.

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various solvent systems and for the design of relevant experimental procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [1][2][3] |

| Molecular Weight | 122.17 g/mol | [1][2][3] |

| Appearance | Liquid | [2] |

| CAS Number | 6971-44-4 | [1][3] |

Solubility Profile

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid amine like this compound. This method can be adapted to various solvents and conditions.

Materials

-

This compound

-

Solvents of interest (e.g., deionized water, ethanol, methanol, DMSO, acetone)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vials at a high speed to separate the undissolved solute from the saturated solution.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved this compound using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at different temperatures and pH values to establish a comprehensive solubility profile.

-

Visualizations

Since no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for the experimental determination of solubility is presented below.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(Methylaminomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the acid-base properties of 4-(methylaminomethyl)pyridine, a pyridine derivative of interest in various chemical and pharmaceutical research fields. The document summarizes the available pKa data, outlines the experimental methodologies for its determination, and presents a relevant catalytic pathway to illustrate its potential applications.

Quantitative Data: Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, permeability, and target binding. For 4-(methylaminomethyl)pyridine, two basic centers can be protonated: the pyridine ring nitrogen and the secondary amine nitrogen in the methylaminomethyl group. Due to the electron-withdrawing nature of the pyridine ring, the exocyclic amine is expected to be the more basic site.

| Compound Name | Structure | pKa Value | Value Type |

| 4-(Methylaminomethyl)pyridine | pyridine+Structure) | 8.27 ± 0.10 | Predicted |

| 4-(Dimethylamino)pyridine | pyridine+Structure) | 9.7 (at 20°C) | Experimental[1] |

Note: The structure images are placeholders and should be replaced with actual chemical structures.

Experimental Protocols for pKa Determination

Several robust experimental methods are employed to determine the pKa of ionizable compounds like 4-(methylaminomethyl)pyridine. The choice of method often depends on the compound's properties, such as solubility and chromophoric characteristics.

Potentiometric titration is a highly accurate and widely used method for pKa determination[2][3].

-

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte. The potential of a pH electrode is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the analyte is in its ionized form[4][5].

-

Methodology:

-

Preparation: A standard solution of the compound (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water-cosolvent mixture if solubility is a concern. The ionic strength of the solution is kept constant using an inert salt like KCl[4].

-

Calibration: The pH meter and electrode are calibrated using standard buffers.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve, often by analyzing the first or second derivative of the curve. The pKa is the pH at the half-equivalence point[2].

-

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

-

Principle: The absorbance of a solution of the compound is measured at various pH values. If the protonated and deprotonated forms of the molecule have different molar absorptivities at a specific wavelength, the pKa can be calculated from the change in absorbance as a function of pH.

-

Methodology:

-

Wavelength Selection: The UV-Vis spectra of the compound are recorded in highly acidic and highly basic solutions to identify the wavelengths of maximum absorbance for the fully protonated and deprotonated species. An analytical wavelength where the difference in absorbance is significant is chosen.

-

Sample Preparation: A series of buffer solutions with known pH values are prepared. A constant concentration of the compound is added to each buffer.

-

Measurement: The absorbance of each solution is measured at the selected analytical wavelength.

-

Data Analysis: The pKa is determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at which the absorbance is midway between the absorbances of the acidic and basic forms.

-

Capillary electrophoresis (CE) is a powerful separation technique that can also be used for pKa determination, especially for impure samples or those available in small quantities.

-

Principle: The electrophoretic mobility of a compound in a capillary filled with a buffer solution is dependent on its charge-to-size ratio. As the pH of the buffer changes, the ionization state and, consequently, the effective mobility of the analyte change. The pKa is the pH at which the effective mobility is the average of the mobilities of the fully protonated and neutral (or deprotonated) forms.

-

Methodology:

-

Buffer Preparation: A series of buffers with a range of pH values is prepared.

-

Electrophoresis: The compound is injected into the capillary, and electrophoresis is performed using each buffer. The migration time of the compound is recorded.

-

Mobility Calculation: The effective electrophoretic mobility is calculated from the migration time.

-

Data Analysis: A plot of effective mobility versus pH is generated. The inflection point of this sigmoid curve corresponds to the pKa of the compound.

-

Logical Workflow: Catalytic Cycle of a Related Pyridine Derivative

While a specific signaling pathway for 4-(methylaminomethyl)pyridine is not detailed in the provided search results, its structural similarity to 4-(dimethylamino)pyridine (DMAP), a widely used nucleophilic catalyst, suggests its potential utility in organic synthesis. The following diagram illustrates the well-established catalytic cycle of DMAP in an esterification reaction, providing a logical workflow that could be analogous for 4-(methylaminomethyl)pyridine.

Caption: Catalytic cycle of 4-(dimethylamino)pyridine (DMAP) in esterification.[6]

This diagram illustrates how a nucleophilic pyridine catalyst like DMAP activates an acylating agent (acetic anhydride) to form a highly reactive intermediate (acetylpyridinium ion). This intermediate is then readily attacked by an alcohol to form the desired ester product, regenerating the protonated catalyst. An auxiliary base is then used to regenerate the active catalyst, completing the cycle[6]. Given its structure, 4-(methylaminomethyl)pyridine could potentially function in a similar catalytic manner.

References

- 1. 4-Dimethylaminopyridine|1122-58-3|lookchem [lookchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

Stability and Storage of N-methyl-1-(pyridin-4-yl)methanamine: A Technical Guide for Researchers

Introduction: N-methyl-1-(pyridin-4-yl)methanamine is a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity, quality, and performance in experimental settings. This technical guide provides a comprehensive overview of the available information on the stability and storage of this compound, outlines potential degradation pathways based on the chemistry of related compounds, and offers general experimental protocols for stability assessment.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the stability of this compound. The following conditions are recommended based on information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and maintain chemical stability. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |

| Light | Store in a dark place | To protect against photodegradation. |

| Container | Tightly sealed container | To prevent contamination and exposure to moisture and air. |

| Environment | Dry and well-ventilated area | To avoid moisture absorption and ensure a safe storage environment. |

| Hazards | Hazardous chemical: causes severe skin burns and eye damage, may be harmful if inhaled or swallowed. | Adherence to strict personal protective equipment (PPE) guidelines is mandatory. |

Potential Degradation Pathways

| Degradation Pathway | Potential Stress Conditions | Likely Degradation Products |

| Oxidation | Exposure to oxidizing agents (e.g., hydrogen peroxide), air, or light. | N-oxides, products of N-demethylation, and ring-opened products. |

| Hydrolysis | Acidic or basic conditions. | Generally stable to hydrolysis, but extreme pH and temperature may lead to ring modifications. |

| Photodegradation | Exposure to UV or visible light. | Photoproducts may include radicals, rearranged isomers, and oligomers. |

| Thermal Degradation | High temperatures. | Decomposition products can vary depending on the temperature and atmosphere. |

Experimental Protocols

Due to the lack of specific, published stability-indicating methods for this compound, the following are general protocols that can be adapted for its stability assessment.

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a defined period.

-

Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

3. Sample Analysis:

-

Analyze the stressed samples at appropriate time points using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

General Protocol for a Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient from its degradation products and any process-related impurities.

1. Instrument and Column Selection:

-

Use a standard HPLC system with a UV detector.

-

A C18 reversed-phase column is a common starting point for the analysis of pyridine derivatives.

2. Mobile Phase Optimization:

-

Start with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

-

Optimize the mobile phase composition (isocratic or gradient elution) and pH to achieve good separation between the parent compound and its degradation products.

3. Method Validation:

-

Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study.

Visualizations

The following diagrams illustrate the logical workflows for conducting a forced degradation study and developing a stability-indicating HPLC method.

potential applications of N-methyl-1-(pyridin-4-yl)methanamine in catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-(pyridin-4-yl)methanamine, a pyridine derivative featuring both a secondary amine and a pyridine nitrogen, presents a compelling scaffold for the development of novel catalysts. While direct catalytic applications of this specific molecule are not extensively documented, its structural motifs are analogous to well-established ligands and organocatalysts. This guide explores the potential applications of this compound in both transition metal catalysis and organocatalysis, drawing on data from closely related systems. Detailed experimental protocols for the synthesis of the title compound and its putative use in representative catalytic transformations are provided, alongside mechanistic diagrams to illustrate the proposed catalytic cycles.

Introduction

Pyridine-containing compounds are of paramount importance in catalysis, serving as ligands for transition metals and as organocatalysts in their own right. The pyridine nitrogen, with its sp²-hybridized lone pair of electrons, is a key coordination site for metal centers, influencing their electronic properties and reactivity. This compound (also known as 4-(methylaminomethyl)pyridine) incorporates this essential feature along with a secondary amine, which can also coordinate to metal centers or participate in hydrogen bonding and proton transfer, making it a potentially valuable, bidentate or monodentate ligand and a bifunctional organocatalyst. This guide will delve into the prospective catalytic utility of this compound, supported by data from analogous systems and detailed procedural outlines.

Potential Application as a Ligand in Transition Metal Catalysis

The picolylamine framework, of which this compound is a derivative, is a well-regarded ligand in transition metal catalysis. The ability of both the pyridine and the secondary amine nitrogens to coordinate to a metal center allows for the formation of stable chelate complexes, which can modulate the metal's catalytic activity and selectivity.

Transfer Hydrogenation of Ketones

Ruthenium complexes bearing picolylamine-type ligands have shown significant activity in the transfer hydrogenation of ketones to the corresponding alcohols, a critical transformation in organic synthesis. The ligand is believed to play a crucial role in the catalytic cycle by stabilizing the metal center and participating in the hydrogen transfer step.

Table 1: Performance of a Ruthenium-Picolylamine Analogue Catalyst in Transfer Hydrogenation

| Entry | Ketone Substrate | Product Alcohol | Conversion (%) | Time (h) | Catalyst System |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 1 | [RuCl₂(p-cymene)]₂ / Picolylamine analogue |

| 2 | Benzophenone | Diphenylmethanol | >99 | 1 | [RuCl₂(p-cymene)]₂ / Picolylamine analogue |

| 3 | Cyclohexanone | Cyclohexanol | >99 | 1 | [RuCl₂(p-cymene)]₂ / Picolylamine analogue |

| 4 | 4'-Chloroacetophenone | 1-(4-chlorophenyl)ethanol | >99 | 1 | [RuCl₂(p-cymene)]₂ / Picolylamine analogue |

Data is illustrative and based on analogous picolylamine-ligated ruthenium catalyst systems.

The proposed mechanism involves the formation of a ruthenium hydride species from a pro-catalyst and a hydrogen donor (e.g., isopropanol). The ketone then coordinates to the metal center and undergoes migratory insertion of the hydride to the carbonyl carbon, followed by protonolysis to release the alcohol product and regenerate the catalyst.

Palladium-Catalyzed Cross-Coupling Reactions

Picolylamine-type ligands can also be employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The ligand can stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and facilitate the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Table 2: Performance of a Palladium-Picolylamine Analogue Catalyst in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) | Catalyst System |

| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 | Pd(OAc)₂ / Picolylamine analogue |

| 2 | 1-Bromonaphthalene | 4-Methylphenylboronic acid | 1-(p-tolyl)naphthalene | 92 | Pd(OAc)₂ / Picolylamine analogue |

| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 2-(3-methoxyphenyl)pyridine | 88 | Pd(OAc)₂ / Picolylamine analogue |

Data is illustrative and based on analogous picolylamine-ligated palladium catalyst systems.

The workflow for a typical cross-coupling reaction involves the careful assembly of the reactants, catalyst, ligand, and base under an inert atmosphere.

Potential Application in Organocatalysis

The presence of a basic pyridine nitrogen and a secondary amine with a hydrogen bond donor makes this compound a candidate for organocatalysis, particularly in reactions that proceed through enamine or iminium ion intermediates.

Enamine Catalysis: Asymmetric Aldol Reaction

Chiral picolylamine derivatives have been successfully employed as organocatalysts in asymmetric aldol reactions.[1] Although this compound is achiral, it could catalyze the racemic version of this reaction. The secondary amine can react with a ketone to form an enamine, which then acts as a nucleophile, attacking an aldehyde. The pyridine moiety could act as a proton shuttle or a general base.

Table 3: Performance of a Chiral Picolylamine Analogue in an Asymmetric Aldol Reaction

| Entry | Ketone | Aldehyde | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 95:5 | 99 | 98 |

| 2 | Cyclohexanone | 2-Naphthaldehyde | 96:4 | 98 | 95 |

| 3 | Cyclopentanone | 4-Chlorobenzaldehyde | 92:8 | 96 | 90 |

Data is illustrative and based on a chiral picolylamine organocatalyst.[1]

The catalytic cycle involves the formation of a nucleophilic enamine from the ketone and the amine catalyst. This enamine then attacks the aldehyde, and subsequent hydrolysis releases the aldol product and regenerates the catalyst.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route is the reductive amination of pyridine-4-carboxaldehyde with methylamine.

Materials:

-

Pyridine-4-carboxaldehyde

-

Methylamine (e.g., 40% in water or 2.0 M in THF)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of pyridine-4-carboxaldehyde (1.0 eq) in DCM, add methylamine solution (1.5 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Representative Protocol for Catalytic Transfer Hydrogenation

Materials:

-

[RuCl₂(p-cymene)]₂

-

This compound

-

Ketone substrate (e.g., acetophenone)

-

Isopropanol

-

Potassium isopropoxide

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and this compound (1.1 mol%) in isopropanol.

-

Add the ketone substrate (1.0 eq) and potassium isopropoxide (5 mol%).

-

Heat the reaction mixture to 80 °C and stir.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a promising yet underexplored molecule in the field of catalysis. Based on the well-documented catalytic activity of its structural analogues, it has significant potential to serve as a versatile ligand in transition metal-catalyzed reactions, such as transfer hydrogenation and cross-coupling, and as a bifunctional organocatalyst. The synthetic accessibility of this compound, coupled with its favorable electronic and structural features, warrants further investigation into its catalytic capabilities. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the catalytic applications of this compound and its derivatives in the development of novel and efficient catalytic systems.

References

N-methyl-1-(pyridin-4-yl)methanamine in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-methyl-1-(pyridin-4-yl)methanamine and its potential applications within the framework of fragment-based drug discovery (FBDD). While direct literature on the use of this specific molecule as a primary screening fragment is limited, its structural motifs are prevalent in medicinal chemistry, making it a valuable building block for the synthesis of larger, more complex ligands. This guide will explore its physicochemical properties, potential as a fragment, relevant experimental protocols for fragment screening, and the logical progression from a hypothetical fragment hit to a lead compound.

Core Concepts in Fragment-Based Drug Discovery

Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target.[1][2] The key principle is that the binding energy of a larger ligand can be considered the sum of the binding energies of its constituent fragments. By identifying fragments that bind efficiently to adjacent sites on a target, they can be linked or grown to produce a high-affinity lead compound.[2]

Physicochemical Properties of this compound

This compound (CAS: 6971-44-4) is a small molecule possessing several features that make it an interesting candidate for inclusion in fragment libraries.[3][4]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [4][5] |

| Molecular Weight | 122.17 g/mol | [4][5] |

| Structure | A pyridine ring linked to a methylaminomethyl group at the 4-position. | [5] |

| Key Functional Groups | Pyridine ring (hydrogen bond acceptor), Secondary amine (hydrogen bond donor/acceptor) | |

| Purity | Typically available at >98% purity. | [5] |

The low molecular weight of this compound adheres to the general guidelines for fragments, which are typically under 300-350 Da.[6][7] Its combination of a heteroaromatic ring and a flexible linker with hydrogen bonding capabilities provides a good starting point for exploring chemical space.

Experimental Protocols in Fragment-Based Screening

The identification of fragments that bind to a target protein is typically achieved using biophysical techniques that are sensitive enough to detect weak interactions.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly robust method for fragment screening.[6][8]

NMR-Based Fragment Screening: A General Protocol

NMR methods can detect fragment binding by observing changes in the NMR signals of either the target protein or the fragments themselves.[2][8]

Protocol: Protein-Observed 2D ¹H-¹⁵N HSQC Screening

This is a highly reliable method for identifying fragment binding and mapping the binding site on the protein.[2]

-

Target Protein Preparation:

-

Express and purify the target protein with uniform ¹⁵N isotopic labeling.

-

Validate the structural integrity and stability of the protein using 2D ¹H-¹⁵N HSQC NMR to ensure a well-dispersed spectrum.[1]

-

-

Fragment Library Preparation:

-

Prepare stock solutions of individual fragments or mixtures of fragments in a suitable solvent (e.g., DMSO-d₆).

-

This compound would be included as one of the fragments in the library.

-

-

NMR Sample Preparation:

-

Prepare a reference sample of the ¹⁵N-labeled protein in an appropriate buffer.

-

For screening, add a small aliquot of the fragment stock solution to the protein sample.

-

-

NMR Data Acquisition:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the reference sample (protein only).

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample containing a fragment or fragment mixture.

-

-

Data Analysis:

-

Overlay the spectra from the fragment-containing samples with the reference spectrum.

-

Identify chemical shift perturbations (CSPs) in the protein's backbone amide signals. Significant CSPs indicate that a fragment is binding to the protein in the vicinity of the perturbed residues.

-

Hit Validation with Orthogonal Methods

To reduce the likelihood of false positives, hits identified from the primary screen should be validated using a different biophysical technique, such as:

-

Surface Plasmon Resonance (SPR): To confirm binding and determine kinetic parameters (kₐ, kₔ) and the dissociation constant (Kₔ).

-

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding (ΔH, ΔS, and Kₔ).

-

X-ray Crystallography: To obtain a high-resolution structure of the fragment bound to the target, providing detailed information about the binding mode and key interactions.

From Fragment Hit to Lead Compound

Once a fragment like this compound is identified as a binder, the next step is to optimize its affinity and selectivity. This can be achieved through several strategies:

-

Fragment Growing: The fragment is elaborated by adding new functional groups that can form additional interactions with the target protein.

-

Fragment Linking: If two different fragments are found to bind in close proximity, they can be connected with a chemical linker to create a single, higher-affinity molecule.[2]

-

Fragment Merging: Two overlapping fragments can be combined into a single new molecule that incorporates the key binding features of both.

The pyridine and secondary amine moieties of this compound serve as versatile chemical handles for these optimization strategies. For example, the secondary amine can be acylated or alkylated to introduce new substituents.[9] The pyridine ring can be modified through various coupling reactions.

Visualizing the Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and concepts in FBDD, using this compound as a hypothetical example.

Caption: General workflow of fragment-based drug discovery.

Caption: From a fragment hit to a lead compound.

Conclusion

This compound represents a valuable chemical entity for drug discovery. While it is often utilized as a building block for more complex molecules, its inherent properties make it a suitable candidate for inclusion in fragment screening libraries.[9][10] The methodologies outlined in this guide provide a framework for how this and similar fragments can be identified as binders to a biological target and subsequently optimized into potent lead compounds. The success of FBDD relies on the sensitive detection of weak interactions and the rational, structure-guided optimization of initial hits, a process for which this compound is well-suited due to its versatile chemical nature.

References

- 1. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6971-44-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 6971-44-4 [m.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of N-methyl-1-(pyridin-4-yl)methanamine: A Detailed Protocol for Researchers

For Immediate Release

This application note provides detailed protocols for the synthesis of N-methyl-1-(pyridin-4-yl)methanamine, a valuable building block for researchers, scientists, and drug development professionals. The document outlines two primary synthetic routes: reductive amination of pyridine-4-carboxaldehyde and direct methylation of 4-(aminomethyl)pyridine via the Eschweiler-Clarke reaction.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a pyridine ring and a secondary methylamine side chain, makes it a versatile scaffold in medicinal chemistry. The efficient and scalable synthesis of this compound is crucial for the development of new therapeutic agents. This document details established protocols, providing quantitative data and a visual representation of the synthetic workflow.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the key quantitative parameters for the two primary methods of synthesizing this compound. These values are representative and may vary based on specific experimental conditions and scale.

| Parameter | Method 1: Reductive Amination | Method 2: Eschweiler-Clarke Reaction |

| Starting Material | Pyridine-4-carboxaldehyde | 4-(Aminomethyl)pyridine (4-Picolylamine) |

| Primary Reagents | Methylamine (solution), Sodium triacetoxyborohydride | Formaldehyde, Formic Acid |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | None (neat) or Water |

| Reaction Temperature | Room Temperature (approx. 20-25°C) | 80-100°C |

| Reaction Time | 12-24 hours | 4-8 hours |

| Typical Yield | 75-90% | 70-85% |

| Purification | Column Chromatography or Distillation | Extraction followed by Distillation |

Experimental Protocols

Method 1: Synthesis via Reductive Amination

This protocol details the synthesis of this compound from pyridine-4-carboxaldehyde and methylamine using a mild reducing agent.

Materials:

-

Pyridine-4-carboxaldehyde

-

Methylamine (40% solution in water or 2M in THF)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of pyridine-4-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add methylamine solution (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Method 2: Synthesis via Eschweiler-Clarke Reaction

This protocol describes the methylation of 4-(aminomethyl)pyridine using formaldehyde and formic acid.

Materials:

-

4-(Aminomethyl)pyridine (4-Picolylamine)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Dichloromethane (DCM) or Diethyl ether for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 4-(aminomethyl)pyridine (1.0 eq).

-

Cool the flask in an ice bath and slowly add formic acid (3.0 eq), followed by the dropwise addition of formaldehyde solution (2.5 eq).

-

After the initial exothermic reaction subsides, heat the mixture to 80-100°C and maintain it at this temperature for 4-8 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully basify the reaction mixture with a sodium hydroxide solution until the pH is greater than 10.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Mandatory Visualization

The following diagram illustrates the two synthetic pathways described in this protocol.

Caption: Synthetic routes to this compound.

Alternative Synthetic Routes for N-methyl-1-(pyridin-4-yl)methanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alternative methods of synthesizing N-methyl-1-(pyridin-4-yl)methanamine, a key building block in medicinal chemistry. The following sections outline two primary, efficient, and scalable synthetic strategies: Reductive Amination of 4-pyridinecarboxaldehyde and the Eschweiler-Clarke methylation of 1-(pyridin-4-yl)methanamine.

Introduction

This compound is a valuable intermediate in the development of various pharmacologically active compounds. Its synthesis is a critical step in the drug discovery pipeline. The methods presented here offer robust and reproducible approaches for obtaining this target molecule, with considerations for yield, purity, and scalability.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the two primary synthetic methods described in this document, allowing for a direct comparison of their key reaction parameters.

| Method | Starting Material | Key Reagents | Solvent | Reaction Temperature | Reaction Time | Reported Yield (%) |

| Reductive Amination | 4-Pyridinecarboxaldehyde | Methylamine, Sodium Triacetoxyborohydride | Dichloromethane (DCM) | Room Temperature | 12-16 hours | ~77-98% (typical) |

| Reductive Amination | 4-Pyridinecarboxaldehyde | Methylamine, Sodium Borohydride | Methanol (MeOH) or Tetrahydrofuran (THF) | Reflux | 1-2 hours | ~85-95% (typical) |

| Eschweiler-Clarke | 1-(Pyridin-4-yl)methanamine | Formaldehyde (37% aq.), Formic Acid | None (neat) | 80-110°C (Reflux) | 6-18 hours | up to 98% |

Experimental Protocols

Method 1: Reductive Amination of 4-Pyridinecarboxaldehyde

Reductive amination is a versatile method for the formation of amines from a carbonyl compound and an amine. In this one-pot procedure, 4-pyridinecarboxaldehyde reacts with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound. The choice of reducing agent can influence reaction conditions and outcomes.

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.

Materials:

-

4-Pyridinecarboxaldehyde

-

Methylamine (solution in THF or methanol, or as hydrochloride salt)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for workup

Procedure:

-

To a solution of 4-pyridinecarboxaldehyde (1.0 eq) in dichloromethane (DCM), add a solution of methylamine (1.5-2.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Sodium borohydride is a more common and cost-effective reducing agent. The reaction is typically performed in two steps in one pot: imine formation followed by reduction.

Materials:

-

4-Pyridinecarboxaldehyde

-

Methylamine (solution in methanol)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Standard glassware for workup and purification

Procedure:

-

Dissolve 4-pyridinecarboxaldehyde (1.0 eq) and methylamine (1.5-2.0 eq) in methanol (MeOH).

-

Stir the solution at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in small portions.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-